2-(2,2-Dimethylpropylidene)cyclopentan-1-one
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Overview
Description
2-(2,2-Dimethylpropylidene)cyclopentan-1-one is an organic compound that belongs to the class of cyclopentanones It is characterized by a cyclopentane ring with a ketone functional group and a 2,2-dimethylpropylidene substituent
Preparation Methods
The synthesis of 2-(2,2-Dimethylpropylidene)cyclopentan-1-one can be achieved through several routes. One common method involves the elimination of α-bromo-cyclopentanone using lithium carbonate . Another approach is the Claisen condensation-decarboxylation-isomerization cascade of unsaturated diesters . Additionally, the acid-catalyzed dehydration of cyclopentanediols can afford cyclopentanones . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2,2-Dimethylpropylidene)cyclopentan-1-one undergoes various chemical reactions typical of α-β unsaturated ketones. These reactions include:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.
Baylis-Hillman Reaction: A carbon-carbon bond-forming reaction between an aldehyde or ketone and an activated alkene.
Michael Reaction: A conjugate addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.
Diels-Alder Reaction: A cycloaddition reaction between a conjugated diene and a dienophile, forming a cyclohexene derivative.
Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,2-Dimethylpropylidene)cyclopentan-1-one is a versatile compound with applications in various scientific research fields:
Biology: Its derivatives may be studied for potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a precursor for pharmaceuticals or as a ligand in drug design.
Industry: It is employed in the synthesis of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropylidene)cyclopentan-1-one involves its reactivity as an α-β unsaturated ketone. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the β-carbon, leading to the formation of various adducts . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
2-(2,2-Dimethylpropylidene)cyclopentan-1-one can be compared with other cyclopentanones and related compounds:
Cyclopentenone: Contains a similar cyclopentane ring with a ketone group but lacks the 2,2-dimethylpropylidene substituent.
Cyclohexenone: A six-membered ring analog with similar reactivity but different steric and electronic properties.
Cyclopropenone: A three-membered ring compound with distinct reactivity due to ring strain.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
106115-43-9 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-(2,2-dimethylpropylidene)cyclopentan-1-one |
InChI |
InChI=1S/C10H16O/c1-10(2,3)7-8-5-4-6-9(8)11/h7H,4-6H2,1-3H3 |
InChI Key |
HJHUTVRLTWLONI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=C1CCCC1=O |
Origin of Product |
United States |
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